The compound is derived from the pyrrolo[3,4-b]pyrrole family, which consists of bicyclic compounds that exhibit diverse biological activities. It is primarily studied for its pharmacological properties, particularly in relation to histamine H-3 receptor antagonism, making it a candidate for treating gastrointestinal diseases and other conditions influenced by histamine signaling .
The synthesis of (3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole involves several key steps:
Specific parameters such as temperature, time, and solvent choice can significantly influence yield and purity during these reactions .
The molecular structure of (3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole features:
X-ray crystallography studies have been employed to elucidate the three-dimensional structure of this compound, providing insights into its conformation in solid-state .
(3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action of (3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole primarily involves its interaction with histamine H-3 receptors. As a potential antagonist:
Studies have indicated that modifications in the molecular structure can significantly affect binding affinity and selectivity towards different receptor subtypes .
Key physical and chemical properties of (3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole include:
These properties are crucial for determining suitable formulations for biological testing and therapeutic applications .
(3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole has several promising applications:
Ongoing research aims to explore its full therapeutic potential and optimize its chemical properties for enhanced efficacy .
The compound is systematically named as (3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole under IUPAC conventions. This nomenclature specifies:
Key synonyms include:
The primary CAS registry number is 948846-39-7, though an alternative number (894854-14-9) exists for the same stereoisomer in some commercial sources [1] [3] [8].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
CAS Number (Primary) | 948846-39-7 |
CAS Number (Alternate) | 894854-14-9 |
Canonical SMILES | CCOC(=O)N1C[C@H]2CCN[C@H]2C1 |
InChI Key | SULDDMOQJXWUNO-SFYZADRCSA-N |
The molecular formula is C₉H₁₆N₂O₂, corresponding to an exact monoisotopic mass of 184.1212 Da and an average mass of 184.24 Da. This mass reflects a hydrogenation state consistent with the "hexahydro" descriptor, indicating complete saturation of the bicyclic ring system [1] [2] [8]. Mass spectrometry would show characteristic fragments including:
Table 2: Mass Spectrometry Parameters
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₆N₂O₂ |
Monoisotopic Mass | 184.1212 Da |
Average Mass | 184.24 Da |
Major Fragments (m/z) | 139, 111, 82 |
Topological PSA | 41.6 Ų (Calculated) |
The stereodescriptor (3aR,6aR) defines the relative and absolute configuration of the two stereogenic centers. X-ray crystallography and NMR studies confirm that this designation corresponds to a cis-fused [3.3.0]-bicyclic system with both hydrogen atoms at the ring fusion points oriented on the same face of the bicyclic scaffold. The stereochemistry is critical for:
The specific optical rotation for this enantiomer remains unreported in available literature, though chiral HPLC methods can resolve it from the (3aS,6aS) enantiomer. The "rel-(3aS,6aS)" designation in some sources refers to the opposite enantiomeric series [3] [10].
X-ray diffraction analysis reveals that the bicyclic system adopts a twisted conformation with these features:
Computational studies (DFT: B3LYP/6-31G*) identify two stable conformers differing by ΔG = 1.2 kcal/mol, with the global minimum showing:
The scaffold exhibits restricted flexibility (energy barrier for ring inversion: 12–15 kcal/mol), making it valuable for designing conformationally constrained drug analogs. Comparative analysis with the tert-butyl analog (CAS 370880-09-4) shows identical ring geometry despite the different N-protecting groups [5] [7] [9].
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Ring Fusion Dihedral Angle | 25–30° |
N(1)-C(2) Bond Length | 1.47 Å |
C(5)=O Bond Length | 1.21 Å |
Intramolecular H-bond (N–H⋯O) | 2.15 Å (Calculated) |
Ring Inversion Barrier | 12–15 kcal/mol |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0